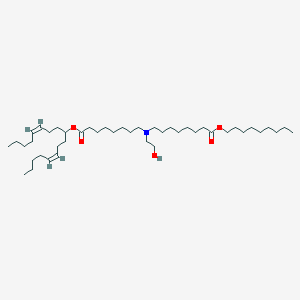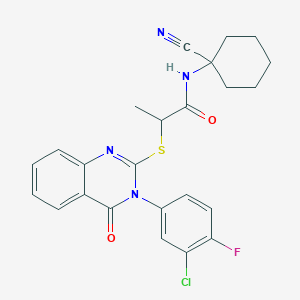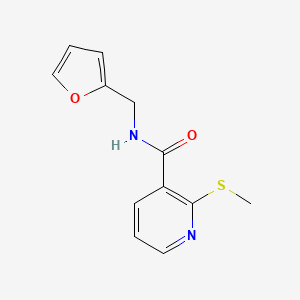![molecular formula C23H28N4O4 B13365293 2-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1(2H)-phthalazinone](/img/structure/B13365293.png)
2-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1(2H)-phthalazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1(2H)-phthalazinone is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core linked to a piperazine ring, which is further substituted with a trimethoxybenzyl group. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1(2H)-phthalazinone typically involves multiple steps. One common method starts with the preparation of 2,3,4-trimethoxybenzaldehyde, which is then reacted with piperazine to form 1-(2,3,4-trimethoxybenzyl)piperazine . This intermediate is then subjected to further reactions to introduce the phthalazinone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1(2H)-phthalazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1(2H)-phthalazinone has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Research in biology focuses on the compound’s interactions with biological systems and its potential as a biochemical tool.
Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound may have applications in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of 2-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1(2H)-phthalazinone involves its interaction with specific molecular targets. The trimethoxybenzyl group may play a role in binding to target proteins or enzymes, while the piperazine and phthalazinone moieties contribute to the overall activity of the compound. The exact pathways and molecular targets involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,3,4-trimethoxybenzyl)piperazine: A related compound with similar structural features but lacking the phthalazinone moiety.
2,3,4-trimethoxybenzaldehyde: A precursor in the synthesis of the target compound, with distinct chemical properties.
Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate: Another related compound with a different functional group attached to the piperazine ring.
Uniqueness
The uniqueness of 2-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1(2H)-phthalazinone lies in its combined structural features, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C23H28N4O4 |
|---|---|
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
2-[[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methyl]phthalazin-1-one |
InChI |
InChI=1S/C23H28N4O4/c1-29-20-9-8-18(21(30-2)22(20)31-3)15-25-10-12-26(13-11-25)16-27-23(28)19-7-5-4-6-17(19)14-24-27/h4-9,14H,10-13,15-16H2,1-3H3 |
InChI-Schlüssel |
MVGDNJWRVSJIQX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CN3C(=O)C4=CC=CC=C4C=N3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(1-Adamantyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365215.png)
![(3S,4R)-4-[(3-phenylpropyl)amino]oxolan-3-ol](/img/structure/B13365219.png)
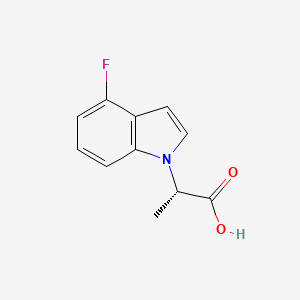
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365228.png)
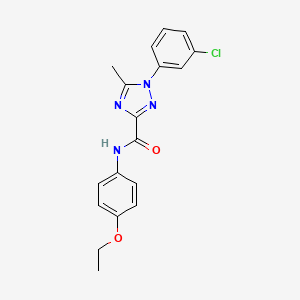
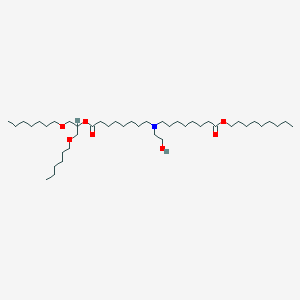
![7-benzyl-2-[(2-chlorobenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13365263.png)
![6-(2,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365280.png)
![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13365284.png)
![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B13365286.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365290.png)
